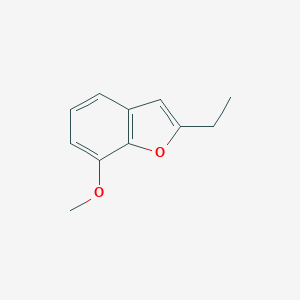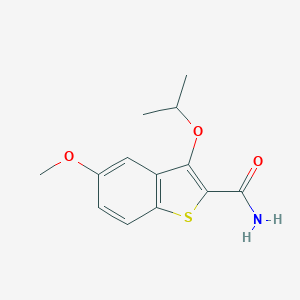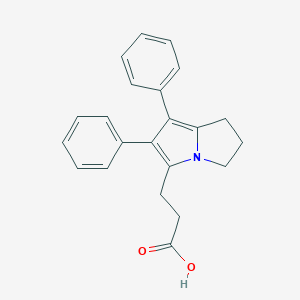
Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate
Descripción general
Descripción
Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate (BAPC) is a synthetic compound that has a range of uses in scientific research and laboratory experiments. BAPC is a derivative of the amino acid piperazine, and is commonly used in biochemical and physiological experiments due to its ability to bind to compounds and molecules. BAPC has been used in a variety of experiments, from drug delivery systems to enzyme studies.
Aplicaciones Científicas De Investigación
Drug Synthesis
The piperazine moiety, which is a part of this compound, is often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class . It also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .
Corrosion Inhibition
1-(2-Aminoethyl)piperazine is utilized in a variety of reactions for studying corrosion inhibition . It can be used to prevent the corrosion of metals, which is crucial in industries such as oil and gas, where corrosion can lead to significant equipment damage and operational issues.
Surface Activation
This compound is also used for surface activation . Surface activation is a process used to alter the physical and chemical properties of a surface, making it more suitable for a specific application. This can include increasing adhesion, improving wettability, or enhancing the surface’s reactivity.
Asphalt Additive
1-(2-Aminoethyl)piperazine is used as an asphalt additive . As an additive, it can improve the performance characteristics of asphalt, making it more durable and resistant to environmental conditions.
Carbon Dioxide Capture
This compound has been identified as a potential candidate for CO2 capture solvent . The kinetics of absorption of CO2 in aqueous 1-(2-aminoethyl)piperazine is studied using a stirred cell reactor . This research is part of ongoing efforts in Carbon Capture and Storage (CCS), a technology aimed at reducing greenhouse gas emissions.
Biological Activity
1-(2-Aminoethyl)piperazine is used in studying biological activity . It can be used in the development and testing of new pharmaceuticals, where understanding the biological activity of compounds is crucial.
Metal Ligand Effects on Catalysis
This compound is used in studying metal ligand effects on catalysis . In catalysis, ligands can play a crucial role in determining the efficiency and selectivity of a catalyst. Studying these effects can lead to the development of more effective catalysts.
Epoxy Curing
1-(2-Aminoethyl)piperazine is used for epoxy curing . In this process, it can act as a hardener, reacting with the epoxy resin to form a strong, durable material.
Propiedades
IUPAC Name |
benzyl 4-(2-aminoethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c15-6-7-16-8-10-17(11-9-16)14(18)19-12-13-4-2-1-3-5-13/h1-5H,6-12,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFXITXPTXIAOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447360 | |
| Record name | Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate | |
CAS RN |
104740-55-8 | |
| Record name | Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



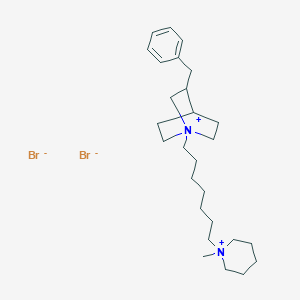


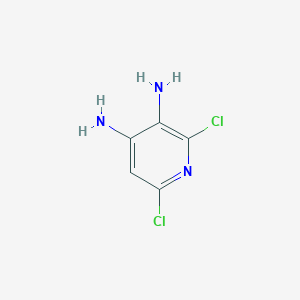

![1,2,2-Trimethyl-3-[(2-oxothiolan-3-yl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B9448.png)



